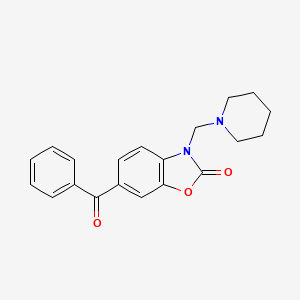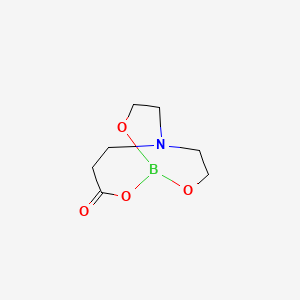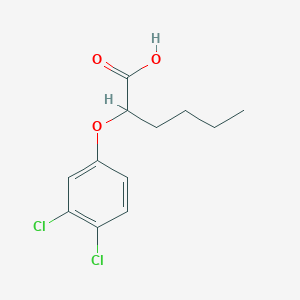
2-(3,4-Dichlorophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenoxy)hexanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a hexanoic acid moiety attached to a dichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 3,4-dichlorophenol with hexanoic acid under specific conditions. One common method includes the esterification of 3,4-dichlorophenol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction, the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of phenoxyacetic acid followed by esterification with hexanoic acid. This process can be optimized to minimize waste and improve yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dichlorophenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexanol or hexane derivatives.
Substitution: Formation of substituted phenoxyhexanoic acids.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid metabolism and cell wall synthesis.
Pathways Involved: It interferes with the biosynthesis of essential fatty acids, leading to disrupted cell membrane integrity and function. This results in the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2-(3,4-Dichlorophenoxy)hexanoic acid is unique due to its specific hexanoic acid moiety, which imparts distinct physicochemical properties and biological activities. Its longer carbon chain compared to other phenoxy acids may result in different absorption, distribution, and metabolic profiles, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
105253-74-5 |
|---|---|
Molekularformel |
C12H14Cl2O3 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-4-11(12(15)16)17-8-5-6-9(13)10(14)7-8/h5-7,11H,2-4H2,1H3,(H,15,16) |
InChI-Schlüssel |
IKHYEVNWKWFDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
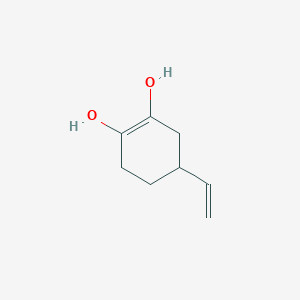
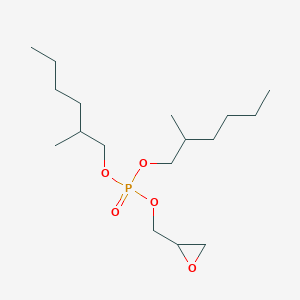
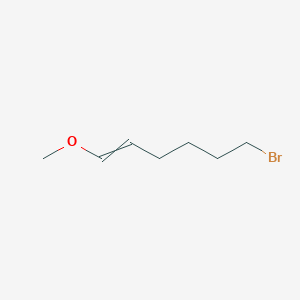
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
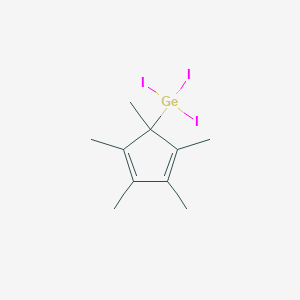
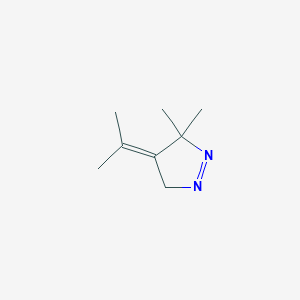
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
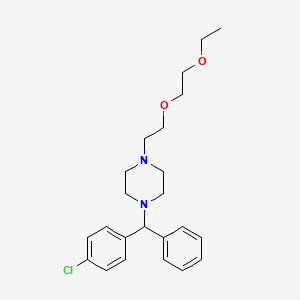
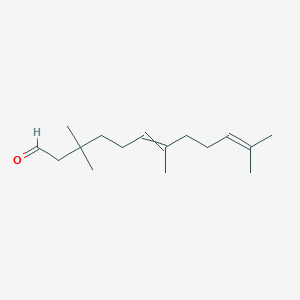

![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
